Product packaging for 7,8-Difluorochroman-4-amine hydrochloride(Cat. No.:)

7,8-Difluorochroman-4-amine hydrochloride

Cat. No.: B11883190
M. Wt: 221.63 g/mol
InChI Key: UUOXQIUITFURPF-UHFFFAOYSA-N
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Description

Significance of Chromane (B1220400) and Chroman-4-amine (B2768764) Scaffolds in Chemical Research

The chromane scaffold, a heterocyclic motif consisting of a fused benzene (B151609) and dihydropyran ring, is a cornerstone in medicinal chemistry. This structural unit is prevalent in a wide range of biologically active natural products and synthetic compounds. The inherent rigidity and three-dimensional architecture of the chromane ring system provide a robust framework for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

Derivatives of chromane, such as chroman-4-ones and the corresponding chroman-4-amines, are recognized as "privileged structures" due to their ability to bind to a diverse array of biological targets. nih.gov The chroman-4-amine moiety, in particular, introduces a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in protein active sites. This has led to the exploration of chroman-4-amine derivatives in various therapeutic areas, including neurodegenerative diseases and parasitic infections. nih.gov For instance, research has shown that certain chroman-4-one derivatives are effective inhibitors of enzymes like pteridine (B1203161) reductase 1 (PTR1), a target for anti-parasitic drugs. nih.gov

Role of Fluorine Substituents in Chemical Compound Design

The incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to optimize molecular properties. researchgate.netmdpi.com The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. nih.gov

Strategically placed fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity. researchgate.net For example, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with biological targets. nih.gov The use of gem-difluorination (two fluorine atoms on the same carbon) has also been shown to impact the physicochemical properties of molecules, including their acidity/basicity and metabolic stability. nih.govchemrxiv.org These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netmdpi.com

Overview of 7,8-Difluorochroman-4-amine Hydrochloride within the Chromanamine Family

This compound is a specific derivative within the broader family of fluorinated chromanamines. While detailed academic studies focusing exclusively on this compound are not extensively available in the public domain, its significance can be inferred from its role as a key intermediate in the synthesis of more complex, pharmacologically active molecules.

Patent literature indicates that fluorinated chromane derivatives, including those with substitution patterns similar to 7,8-difluorochroman-4-amine, are crucial building blocks in the synthesis of innovative therapeutic agents. For example, related compounds such as (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, known as Tegoprazan, have been developed as potassium-competitive acid blockers. mdpi.com In the synthesis of such complex molecules, the chirality and specific fluorine substitution of the chroman-4-amine intermediate are critical for the final product's biological activity.

Although a comprehensive public research profile for this compound is not readily apparent, its availability from chemical suppliers and its appearance in patent literature underscore its importance as a valuable synthetic intermediate in the ongoing quest for novel and improved therapeutics. Further academic investigation into this specific compound could reveal unique properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClF2NO B11883190 7,8-Difluorochroman-4-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H

InChI Key

UUOXQIUITFURPF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F.Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for Research Applications

Reactivity of the Chromanamine Core under Various Conditions

The chromanamine core, consisting of a dihydropyran ring fused to a benzene (B151609) ring, is generally stable. The aromatic portion, however, is significantly influenced by the two electron-withdrawing fluorine substituents. This difluorination makes the benzene ring electron-deficient, which can affect its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Under typical laboratory conditions, the saturated heterocyclic part of the chroman ring is relatively inert. However, strong oxidizing conditions can lead to transformations of the chroman skeleton. Research on related chroman structures has shown that oxidative ring-contractive transformations are possible, potentially leading to different heterocyclic systems. nih.govresearchgate.net The stability of the core is also a prerequisite for the various derivatization strategies focusing on the more reactive amino group.

Transformations Involving the Amino Group

The primary amine at the C-4 position is the most reactive functional group in the molecule and serves as the principal handle for derivatization. Its nucleophilic character allows for a wide range of chemical transformations.

The primary amine of 7,8-Difluorochroman-4-amine readily undergoes N-alkylation and amidation, which are fundamental reactions for modifying its properties. wikipedia.orgorganic-chemistry.org

Amidation: The reaction with carboxylic acids or their activated derivatives (such as acid chlorides, anhydrides, or esters) in the presence of a coupling agent or a base yields the corresponding amides. These reactions are typically high-yielding and can be performed under mild conditions. This strategy is widely used to introduce a vast array of functional groups onto the molecule.

Alkylation: N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. wikipedia.org While direct alkylation with alkyl halides can lead to overalkylation (formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts), reductive amination offers a more controlled approach. wikipedia.org In this two-step process, the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine. The "hydrogen borrowing" or "hydrogen transfer" methodology, using alcohols as alkylating agents in the presence of a metal catalyst, is an atom-efficient alternative for N-alkylation. whiterose.ac.uk

Table 1: Representative Amidation and Alkylation Reactions
Reaction TypeReagent ClassTypical ConditionsProduct
AmidationAcid Chlorides (R-COCl)Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)N-Acyl-7,8-difluorochroman-4-amine
AmidationCarboxylic Acids (R-COOH)Coupling agent (e.g., DCC, EDC, HBTU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM)N-Acyl-7,8-difluorochroman-4-amine
AlkylationAlkyl Halides (R-X)Polar solvent, Base (e.g., K₂CO₃, NaH)N-Alkyl-7,8-difluorochroman-4-amine (mixture of products possible)
Reductive AminationAldehyde/Ketone (R-CHO/R₂CO)Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE)N-Alkyl-7,8-difluorochroman-4-amine
Hydrogen BorrowingAlcohols (R-CH₂OH)Transition metal catalyst (e.g., Ir, Rh complexes), High temperatureN-Alkyl-7,8-difluorochroman-4-amine

For analytical applications, particularly in chromatography, the chromanamine must often be derivatized to enhance its detection by UV-Vis absorption or fluorescence detectors. thermofisher.com Pre-column or post-column derivatization attaches a chromophore or fluorophore to the primary amino group. nih.gov This process not only improves sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.com

Common derivatizing agents for primary amines include:

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms highly fluorescent and stable sulfonamide derivatives. thermofisher.comnih.gov

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to yield fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives, offering sensitive detection. nih.gov

The choice of reagent depends on the analytical method, desired sensitivity, and stability of the resulting derivative. nih.gov

Table 2: Common Derivatizing Reagents for Analytical Detection of Primary Amines
ReagentAbbreviationDetection MethodKey Features
o-PhthaldialdehydeOPAFluorescenceFast reaction, but derivatives can have stability issues. nih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescence, UVForms stable derivatives under mild conditions. thermofisher.com
Dansyl ChlorideDNS-ClFluorescenceForms stable derivatives, but can also react with other functional groups like phenols. thermofisher.comnih.gov
Naphthalene-2,3-dicarboxaldehydeNDAFluorescenceProvides high sensitivity through the formation of cyanobenz[f]isoindole products. nih.gov
Benzoyl Chloride-UVForms stable benzamide (B126) derivatives suitable for UV detection. nih.gov

Chemical Transformations of the Fluorine Substituents (e.g., C-F bond activation)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making transformations involving its cleavage a significant challenge. mdpi.comresearchgate.net The two fluorine atoms on the aromatic ring of 7,8-Difluorochroman-4-amine are generally unreactive. However, under specific and often harsh conditions, C-F bond activation can be achieved.

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for replacing one of the fluorine atoms. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. While the chroman system itself is not strongly activating, the two fluorine atoms do make the ring electron-poor. A reaction with a potent nucleophile (e.g., sodium methoxide, ammonia) at high temperatures could potentially lead to substitution at the C-7 or C-8 position. Studies on other polyfluorinated aromatic compounds show that such reactions are possible, though they often require forcing conditions or additional activating groups. researchgate.netresearchgate.net

Transition-metal-catalyzed C-F bond activation offers another route for derivatization. mdpi.com Catalytic systems based on palladium, nickel, or other metals can mediate the cross-coupling of fluoroaromatics with various partners, leading to the formation of new C-C, C-N, or C-O bonds. mdpi.com These methods, however, are highly specialized and their applicability to the specific 7,8-difluoro-chroman system would require dedicated investigation.

Modification of the Chroman Ring System (e.g., oxidation, reduction, substitution at C-4)

Modifications to the chroman ring system itself, beyond the amino and fluoro groups, are less common but possible.

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic C-4 position or other parts of the heterocyclic ring. For example, the synthesis of chroman-4-one derivatives from chromans is a known transformation. A stepwise scheme involving oxidation can lead to diverse scaffolds like chroman-2-carboxylic acids or chroman-2-ols from related tetralone precursors. nih.gov

Reduction: The aromatic ring is resistant to reduction under standard catalytic hydrogenation conditions that would, for instance, reduce a simple double bond. Harsh conditions like Birch reduction would be required to reduce the aromaticity, but such methods would likely affect other parts of the molecule as well.

Substitution at C-4: Besides the reactions of the amino group, its complete replacement is also a potential modification. This could theoretically be achieved through diazotization of the primary amine with nitrous acid to form a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as hydroxyl, cyano, or halide groups, at the C-4 position. The stability of such a secondary benzylic diazonium intermediate would be a critical factor for the success of this approach.

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Structure-Activity Relationship in Chromanamine Research

Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery that connects the chemical structure of a compound to its biological activity. oncodesign-services.comnih.gov The core principle is that the specific arrangement of atoms and functional groups within a molecule determines its properties and how it interacts with biological targets like enzymes and receptors. oncodesign-services.com In the context of chromanamine research, SAR studies involve synthesizing and testing a series of related compounds to identify the key structural motifs responsible for potency, selectivity, and other pharmacological properties. nih.gov

Researchers systematically modify parts of the chromanamine scaffold—such as the chroman ring, the amine group, and any substituents—to observe the resulting changes in biological effect. This process helps to build a comprehensive understanding of the pharmacophore, which is the essential three-dimensional arrangement of features required for biological activity. By analyzing these relationships, medicinal chemists can make informed decisions to guide the optimization of lead compounds. oncodesign-services.comnih.gov For instance, studies on various chromone (B188151) and chroman derivatives have demonstrated that substituents on the aromatic ring play a critical role in modulating activity and target interaction. nih.govnih.gov

Influence of Fluorine Substituents on Molecular Interactions

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.comresearchgate.net The unique properties of fluorine, including its small size and high electronegativity, allow it to profoundly influence a molecule's behavior without significantly increasing its steric bulk. tandfonline.comresearchgate.net In 7,8-Difluorochroman-4-amine, the two fluorine atoms on the aromatic portion of the chroman ring are critical modifications that modulate its molecular interactions.

Selective fluorination can increase a molecule's binding affinity for its target protein through various non-covalent interactions. tandfonline.comresearchgate.net These modifications can also block metabolic pathways, leading to improved stability and a longer half-life in the body. researchgate.netnih.gov

Table 1: Physicochemical Effects of Aromatic Fluorination

Property Effect of Fluorine Substitution Source(s)
Electronegativity Highest of all elements, leading to strong inductive electron withdrawal. tandfonline.comnih.gov
Lipophilicity Generally increases molecular lipophilicity, which can affect membrane permeability and hydrophobic interactions. tandfonline.comresearchgate.net
pKa Can lower the pKa of nearby acidic or basic functional groups, altering the ionization state at physiological pH. tandfonline.comnih.gov
Metabolic Stability The strength of the C-F bond can block sites susceptible to metabolic oxidation by enzymes like Cytochrome P450. researchgate.netnih.gov
Binding Affinity Can enhance binding to target proteins through unique electrostatic and hydrophobic interactions. tandfonline.comresearchgate.net
Conformation Can influence the preferred conformation of a molecule due to stereoelectronic effects. researchgate.netnih.gov

Fluorine is the most electronegative element, and its presence on the chroman ring exerts a powerful inductive, or electron-withdrawing, effect. tandfonline.comnih.gov This effect alters the electron distribution across the aromatic ring and the entire molecule. tandfonline.com The strong negative inductive effect of the two fluorine atoms at the 7- and 8-positions deactivates the aromatic ring, which can protect it from oxidative metabolism. nih.gov Furthermore, this electron withdrawal can significantly lower the basicity (pKa) of the amine group at the 4-position, which in turn affects the molecule's ionization state, solubility, and ability to permeate biological membranes. tandfonline.comnih.gov

Beyond simple inductive effects, fluorine substitution also introduces more complex stereoelectronic effects. These effects relate to the influence of electronic properties on the three-dimensional arrangement of the molecule (i.e., its conformation) and its interactions. The highly polarized carbon-fluorine (C-F) bond can engage in specific, favorable electrostatic interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. researchgate.net The orientation of these C-F bonds relative to the rest of the chromanamine structure can influence the molecule's preferred conformation, which is a critical factor for fitting into a protein's binding site. researchgate.net

Impact of Chroman Ring Substituents on Molecular Recognition

The identity and position of substituents on the chroman ring are crucial determinants for molecular recognition by a biological target. nih.gov SAR studies on related chromone and chroman derivatives have shown that even minor changes to the substitution pattern can lead to significant differences in binding affinity and activity. For example, the presence of methoxy (B1213986) groups or larger moieties like a 4-bromobenzyloxy substituent has been found to be important for the activity of other chromone inhibitors. nih.govnih.gov

In the case of 7,8-Difluorochroman-4-amine, the difluoro substitution pattern is a key feature. The specific placement at the 7- and 8-positions creates a unique electronic and steric profile on the aromatic ring that dictates how it interacts with its biological partner. These interactions can include hydrophobic interactions, π–π stacking, and specific electrostatic contacts facilitated by the fluorine atoms. nih.gov

Role of Stereochemistry in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in drug design because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.netpatsnap.comnih.gov The chromanamine scaffold has a chiral center at the 4-position, where the amine group is attached. This means that 7,8-Difluorochroman-4-amine can exist as two non-superimposable mirror images, known as enantiomers (the R- and S-enantiomers). nih.gov These two enantiomers can have vastly different pharmacological properties, as they will interact differently with their chiral biological targets. patsnap.comnih.gov Therefore, controlling the stereochemistry is a critical aspect of the molecular design process. researchgate.net

Enantiomeric purity is crucial in drug development because the two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.govmdpi.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other enantiomer (the distomer) may be inactive, less active, or contribute to undesirable side effects. nih.govnumberanalytics.com

The development of single-enantiomer drugs is strongly preferred for several reasons. It can lead to a more selective pharmacological profile, an improved therapeutic index (a better balance between efficacy and toxicity), and simpler and more predictable pharmacokinetics. nih.govwisdomlib.org Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds and evaluate each enantiomer separately early in the drug development process. nih.gov This focus on enantiomerically pure compounds ensures a better understanding of the drug's effects and leads to safer and more effective medicines. wisdomlib.orgamericanpharmaceuticalreview.com

Table 2: Significance of Enantiomeric Purity in Drug Development

Aspect Importance of Using a Single Enantiomer Source(s)
Pharmacological Activity The desired therapeutic effect often resides in only one enantiomer (the eutomer). nih.govnumberanalytics.com
Safety and Toxicity The other enantiomer (the distomer) can be inactive or may cause unwanted side effects or toxicity. patsnap.comnumberanalytics.comwisdomlib.org
Therapeutic Index Using only the active enantiomer can improve the ratio of therapeutic benefit to adverse effects. nih.govwisdomlib.org
Pharmacokinetics Enantiomers can be absorbed, distributed, metabolized, and excreted differently, leading to simpler and more predictable outcomes with a single isomer. nih.govnumberanalytics.com
Regulatory Requirements Regulatory agencies require detailed information on the properties of each enantiomer in a chiral drug candidate. nih.govamericanpharmaceuticalreview.com
Dosing Eliminating the inactive/less active isomer can potentially reduce the overall drug load on the body. wisdomlib.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain similar biological activity to a known active molecule by modifying its core structure. nih.govniper.gov.in This approach is particularly valuable for navigating around existing patents, improving pharmacokinetic profiles, and identifying new chemical space. nih.govniper.gov.in Bioisosterism, a closely related concept, involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to broadly similar biological effects. wikipedia.org

Functional Group Mimicry (e.g., -NH2 vs. -OH, Fluorine vs. Hydrogen)

Functional group mimicry is a key tactic in bioisosteric replacement, where one functional group is substituted for another that imitates its essential physicochemical properties, such as hydrogen bonding capacity, pKa, and steric bulk.

-NH2 vs. -OH: The amino (-NH2) and hydroxyl (-OH) groups are classical bioisosteres. ipinnovative.com Both are capable of acting as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition at a biological target. u-tokyo.ac.jp The primary amine at the 4-position of the 7,8-difluorochroman (B8798729) scaffold is crucial for its activity in many contexts. Replacing this amine with a hydroxyl group would be a common bioisosteric modification to probe the importance of the basic nitrogen and its specific hydrogen bonding interactions. While both groups can form hydrogen bonds, the amino group's basicity and potential to be protonated at physiological pH introduce a positive charge, which can be critical for forming salt bridges with acidic residues in a protein's active site.

Fluorine vs. Hydrogen: The replacement of hydrogen with fluorine is one of the most frequently used bioisosteric substitutions in medicinal chemistry. u-tokyo.ac.jpnih.gov Fluorine is similar in size to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), meaning this substitution generally does not cause significant steric hindrance. u-tokyo.ac.jp However, fluorine is the most electronegative element, which can profoundly alter the electronic properties of a molecule. u-tokyo.ac.jp

The strategic placement of fluorine atoms, as seen in the 7- and 8-positions of the chroman ring, can have several beneficial effects:

Metabolic Stability: Fluorine substitution at a site prone to metabolic oxidation can block this pathway, thereby increasing the compound's half-life. wikipedia.org

Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the biological target. u-tokyo.ac.jp For instance, fluorination of an aromatic ring can influence the pKa of a distal amino group.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for binding to a specific receptor conformation.

The table below illustrates the impact of these bioisosteric replacements on key physicochemical properties.

Original Group Bioisosteric Replacement Key Property Changes Potential Impact on Biological Activity
-H-FIncreased electronegativity, potential for altered pKa of nearby groups, blocks metabolic oxidation. wikipedia.orgu-tokyo.ac.jpEnhanced binding affinity, improved metabolic stability. wikipedia.orgnih.gov
-NH2-OHLoss of basicity, change in hydrogen bonding pattern (donates 1 vs. 2 H-bonds). ipinnovative.comu-tokyo.ac.jpAltered receptor interactions, potential loss of ionic interactions.
PhenylThiopheneChanges in aromaticity, polarity, and metabolic profile.Modified binding, improved pharmacokinetic properties.
Carboxylic AcidTetrazoleIncreased lipophilicity, improved metabolic stability, similar acidity.Enhanced oral bioavailability, maintained target interaction.
This interactive table summarizes the effects of common bioisosteric replacements relevant to the 7,8-Difluorochroman-4-amine hydrochloride scaffold and its potential analogs.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.govnih.govdntb.gov.ua

DFT calculations would be employed to analyze the electronic properties of 7,8-Difluorochroman-4-amine hydrochloride. This involves determining the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A larger energy gap generally signifies higher stability.

The analysis would also generate an electrostatic potential map, visualizing the electron-rich and electron-deficient regions of the molecule. The fluorine atoms at the 7 and 8 positions, being highly electronegative, would significantly influence the electron distribution on the aromatic ring, creating regions of negative electrostatic potential. Conversely, the amine group would represent a region of positive potential, crucial for forming hydrogen bonds and other electrostatic interactions with biological receptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-Indicates the molecule's ability to donate electrons.
LUMO Energy-Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap-Correlates with chemical reactivity and stability. nih.gov
Dipole Moment-Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.

The three-dimensional structure of this compound is not rigid. DFT calculations are used to find the most stable conformation (the global minimum on the potential energy surface) by optimizing the molecular geometry. nih.gov This process involves adjusting bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

For this compound, the conformational flexibility would primarily arise from the chroman ring's puckering and the orientation of the amine group. The analysis would identify the preferred spatial arrangement of the atoms, which is essential for understanding how the molecule fits into a biological target's binding site. The presence of the two fluorine atoms could also introduce subtle steric and electronic effects that influence the preferred conformation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture from quantum chemical calculations. mdpi.commonash.edu These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and flexibility. mdpi.com

MD simulations of this compound, typically performed in a simulated aqueous environment to mimic physiological conditions, would reveal how the molecule moves and changes shape. nih.gov By tracking the atomic trajectories over nanoseconds or even microseconds, researchers can identify the accessible conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to bind to a receptor. The simulations would likely show fluctuations in the chroman ring and the rotation of the amine group, providing a detailed map of its conformational landscape.

In Silico Approaches for Molecular Design and Optimization

The insights gained from quantum chemistry and molecular dynamics can be leveraged for the rational design and optimization of new molecules with improved properties. nih.govresearchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If the biological target of 7,8-Difluorochroman-4-amine is known, its structure can be used in a structure-based virtual screen.

Alternatively, in ligand-based design, the known properties of this compound would be used to create a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. This pharmacophore could then be used to screen virtual libraries for other molecules that share these key features, potentially leading to the discovery of novel and more potent compounds. chemspider.com The difluorinated chroman scaffold would be a key component of such a pharmacophore.

Molecular Docking and Ligand-Target Interaction Modeling

No information is available in the public domain regarding molecular docking studies or the modeling of ligand-target interactions for this compound.

Prediction of Chemical Reactivity and Reaction Pathways

There are no publicly available theoretical studies that predict the chemical reactivity or potential reaction pathways of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7,8-Difluorochroman-4-amine hydrochloride. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The aromatic protons on the difluorinated ring, the diastereotopic protons on the chroman ring, and the proton attached to the chiral center (C4) all exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms, with the carbons bonded to fluorine and oxygen showing distinct downfield shifts. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. biophysics.org It provides direct information about the fluorine environments and their coupling with neighboring protons and carbons, confirming their positions at C7 and C8. The range of chemical shifts in ¹⁹F NMR is much larger than in ¹H NMR, making it highly sensitive to subtle changes in the local electronic environment. biophysics.org For metabolomics research, fluorine labeling of amine metabolites has been used for identification and quantification. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): Two-dimensional techniques are crucial for assembling the complete structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings (¹H-¹H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, helping to piece together the entire molecular skeleton. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for confirming stereochemistry.

Table 1: Expected NMR Data Characteristics for 7,8-Difluorochroman-4-amine

NucleusExpected Chemical Shift Region (ppm)Key Information Provided
¹H 6.5 - 7.5Aromatic protons, showing coupling to fluorine.
4.0 - 4.5Protons on the carbon adjacent to oxygen (C2).
3.5 - 4.0Proton on the chiral carbon (C4).
2.0 - 2.5Diastereotopic protons at C3.
¹³C 140 - 155Aromatic carbons attached to fluorine (showing C-F coupling).
110 - 125Other aromatic carbons.
60 - 70Carbon adjacent to oxygen (C2).
45 - 55Chiral carbon (C4).
25 - 35Methylene carbon (C3).
¹⁹F -110 to -140Two distinct signals for the fluorine atoms at C7 and C8.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis. ncsu.edu When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the analysis of complex mixtures. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming its elemental formula (C₉H₁₀ClF₂NO). In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. researchgate.net Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Ring Cleavage: Fragmentation of the chroman ring system, potentially through a retro-Diels-Alder (RDA) mechanism or other pathways, can provide information about the core structure. mdpi.comacgpubs.org

Ultra-High Performance Liquid Chromatography (UPLC) coupled with MS offers faster analysis times and improved resolution compared to conventional LC-MS systems. mdpi.com

Table 2: Predicted Mass Spectrometry Data for 7,8-Difluorochroman-4-amine

Analysis TypeIonExpected m/z (monoisotopic)Information Obtained
HRMS [C₉H₉F₂NO + H]⁺186.0728Precise mass confirms the elemental composition of the free amine.
MS/MS Fragmentation [M+H - NH₃]⁺169.0459Indicates the presence of a primary amine group.
MS/MS Fragmentation VariousVariesProvides a structural fingerprint based on the fragmentation of the chroman ring and side chain.

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation (e.g., Chiral HPLC for enantiomers)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and enantiomeric purity of this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically used to determine chemical purity. The compound is separated from synthesis-related impurities and degradation products on a nonpolar stationary phase (like C18) with a polar mobile phase. A UV detector is commonly used for quantification.

Enantiomeric Separation: Since 7,8-Difluorochroman-4-amine is a chiral compound, separating its enantiomers is critical, especially for pharmaceutical applications. researchgate.net This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govchromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely and successfully used for the enantioseparation of a broad range of chiral compounds, including amines. mdpi.com

Table 3: Typical HPLC Method Parameters

HPLC MethodStationary PhaseMobile Phase ExampleDetectionPurpose
Reversed-Phase C18 SilicaAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)UV (e.g., 220 nm, 254 nm)Chemical Purity Assessment
Chiral (Normal Phase) Derivatized Polysaccharide (e.g., Amylose or Cellulose)Hexane/Isopropanol with an amine modifier (e.g., Diethylamine)UV (e.g., 220 nm, 254 nm)Enantiomeric Separation and Purity (ee%)

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. nih.gov Single-crystal X-ray diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center (C4). This technique is the gold standard for unambiguously distinguishing between the (R) and (S) enantiomers.

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) is used to characterize the crystalline form of the bulk material. nih.gov XRPD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact the physical properties of the material. mdpi.com The diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

Other Complementary Analytical Techniques (e.g., FTIR, UV-Vis Spectroscopy in derivatization context)

Other spectroscopic methods provide complementary information for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations. upi.edu The FTIR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, C-F bonds, aromatic C=C bonds, and the C-O-C ether linkage. researchgate.netnih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzonoid ring of the chroman structure acts as a chromophore, resulting in characteristic UV absorbance maxima. researchgate.net While primary amines themselves are not strong chromophores, they can be derivatized with UV-active reagents, such as 4-chloro-7-nitrobenzofurazan, to enhance their detection and quantification in HPLC-UV analysis. nih.gov

Table 4: Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ammonium (N⁺-H) Stretch3000 - 2800 (broad)
Aromatic (C-H) Stretch3100 - 3000
Aromatic (C=C) Stretch1600 - 1450
Aliphatic (C-H) Stretch2960 - 2850
Aryl Ether (C-O-C) Asymmetric Stretch1270 - 1230
Aryl Fluoride (B91410) (C-F) Stretch1250 - 1100

Challenges and Future Directions in Research

Synthetic Challenges

The synthesis of 7,8-Difluorochroman-4-amine hydrochloride presents several challenges that researchers are actively working to overcome. These primarily revolve around stereocontrol, yield optimization, and the development of cost-effective synthetic routes.

Stereocontrol: The chroman-4-amine (B2768764) scaffold contains a stereocenter at the C4 position, making enantioselective synthesis crucial for investigating the differential biological activities of the enantiomers. Achieving high stereoselectivity in the synthesis of fluorinated chiral amines can be a complex task. nih.gov Asymmetric synthesis of related fluorinated compounds often requires the use of chiral auxiliaries or catalysts, which can add to the complexity and cost of the synthesis. nih.gov The development of efficient and highly stereoselective methods for the synthesis of specific enantiomers of 7,8-Difluorochroman-4-amine remains an area of active research. organic-chemistry.org

Development of Novel Fluorination Methodologies

The introduction of fluorine atoms into the chroman scaffold is a key step in the synthesis of this compound. While established fluorination methods exist, there is a continuous drive to develop novel, more efficient, and selective techniques. nih.gov

Late-stage fluorination, the introduction of fluorine at a late step in the synthetic sequence, is a particularly attractive strategy as it allows for the diversification of complex molecules without the need to redesign the entire synthetic route. numberanalytics.compharmtech.comnih.gov However, late-stage fluorination of complex heterocyclic systems can be challenging due to issues of regioselectivity and functional group tolerance. researchgate.net

Current research in this area is focused on the development of new fluorinating reagents that are safer and easier to handle than traditional reagents like elemental fluorine. nih.gov Additionally, the exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, is opening up new avenues for selective C-H fluorination, which could provide more direct routes to fluorinated chroman derivatives. rsc.org The development of such methods would significantly impact the synthesis of this compound and its analogs. researchgate.netresearchgate.net

Advancements in Computational Modeling for Chromanamine Design

Computational modeling and in silico design have become indispensable tools in modern drug discovery. nih.gov These techniques can be applied to the design and optimization of chromanamine derivatives, including this compound.

By employing computational methods, researchers can predict various properties of molecules, such as their binding affinity to biological targets, pharmacokinetic profiles, and potential metabolic liabilities, even before they are synthesized. rsc.orgnih.gov This predictive power can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

For this compound and its analogs, computational studies can be used to:

Predict the optimal substitution patterns on the chroman ring for enhanced biological activity. nih.gov

Model the interaction of different enantiomers with their biological targets to understand the basis of stereospecificity.

Predict the metabolic fate of the compounds, helping to design more stable derivatives. nih.gov

The continuous advancement of computational algorithms and the increasing availability of computing power will undoubtedly play a crucial role in the future design and development of novel chromanamine-based therapeutics.

Exploration of New Derivatization Chemistries

The chroman-4-amine scaffold provides a versatile platform for further chemical modification to explore structure-activity relationships (SAR). acs.orgresearchgate.net The primary amine group at the C4 position is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and reductive amination. gu.se

The exploration of new derivatization chemistries is essential for expanding the chemical space around the 7,8-Difluorochroman-4-amine core and for fine-tuning its pharmacological properties. researchgate.net This could involve the development of novel linkers to attach different pharmacophores or the use of innovative chemical transformations to create more complex and diverse libraries of compounds. nih.gov

Future research in this area will likely focus on:

Developing efficient and selective methods for the derivatization of the chroman-4-amine core.

Synthesizing and screening libraries of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigating the SAR of these new derivatives to gain a deeper understanding of how different functional groups influence their biological activity. nih.gov

Below is a table summarizing potential derivatization strategies for the amine group of 7,8-Difluorochroman-4-amine.

Derivatization ReactionReagent/Catalyst ExamplesPotential Functional Groups Introduced
Acylation Acyl chlorides, AnhydridesAmides, Carbamates
Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination)Secondary and tertiary amines
Sulfonylation Sulfonyl chloridesSulfonamides
Urea/Thiourea Formation Isocyanates, IsothiocyanatesUreas, Thioureas

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7,8-Difluorochroman-4-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A multi-step synthesis starting from chroman-4-amine derivatives is typical. Fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions. Key steps include:

  • Protecting the amine group with Boc anhydride to prevent side reactions during fluorination.
  • Sequential fluorination at positions 7 and 8 using controlled stoichiometry and temperature (e.g., 0–5°C for regioselectivity).
  • Deprotection with HCl in dioxane to yield the hydrochloride salt.
  • Optimization : Monitor reaction progress via TLC or HPLC, and use column chromatography for purification .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to verify fluorine substitution patterns and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z 204.07).
  • X-ray Crystallography : Resolve stereochemistry (if applicable) and validate bond angles/distances.
  • InChI Key Comparison : Cross-reference with databases like PubChem to ensure consistency with known derivatives .

Q. What analytical techniques are suitable for quantifying this compound in solution?

  • Methodology :

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and detect at 254 nm. Calibrate with a standard curve (linearity: R2^2 > 0.99).
  • Ion Chromatography : Quantify chloride counterions to confirm stoichiometry.
  • Validation : Assess precision (RSD < 2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. What strategies resolve enantiomeric purity issues in this compound synthesis?

  • Methodology :

  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions.
  • Derivatization : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance chromatographic resolution .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours.
  • Stability-Indicating Assays : Monitor degradation products via HPLC-MS and identify major impurities (e.g., defluorinated byproducts).
  • Kinetic Modeling : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius plots .

Q. What mechanistic approaches elucidate the bioactivity of this compound against microbial targets?

  • Methodology :

  • Molecular Docking : Simulate binding interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
  • MIC Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Resistance Studies : Serial passage assays to assess propensity for resistance development .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodology :

  • Standardized Solubility Protocols : Use shake-flask methods with controlled pH (1–13) and ionic strength. Measure saturation solubility via UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to identify optimal solvents.
  • Data Reconciliation : Compare results with computational predictions (e.g., ALOGPS) and meta-analyze literature discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.